2-Azetidin-3-YL-5-methyl-1H-benzoimidazole

Overview

Description

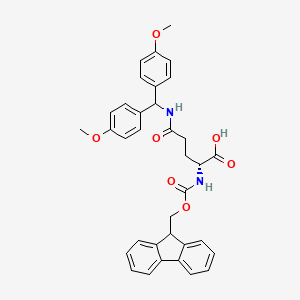

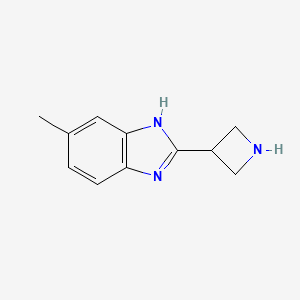

“2-Azetidin-3-YL-5-methyl-1H-benzoimidazole” is a chemical compound with the molecular formula C11H13N3 . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of azetidine derivatives has been observed to not be adversely affected by increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system . All adducts were obtained in moderate-to-good yields .Molecular Structure Analysis

The molecular structure of “2-Azetidin-3-YL-5-methyl-1H-benzoimidazole” can be determined using various spectroscopic techniques. For instance, 1H, 13C and 15N-NMR spectra can be recorded to confirm the presence of various functional groups .Chemical Reactions Analysis

Azetidine carboxylic acids are important scaffolds and building blocks for obtaining various biologically active heterocyclic compounds and peptides . Specifically, L-azetidine-2-carboxylic acid is found in nature in sugar beets (Beta vulgaris) and is a gametocidal agent .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Azetidin-3-YL-5-methyl-1H-benzoimidazole” can be determined using various analytical techniques. For instance, NMR spectroscopy can be used to confirm the presence of various functional groups .Scientific Research Applications

DNA Binding and Fluorescent Staining

Compounds related to 2-Azetidin-3-yl-5-methyl-1H-benzoimidazole, such as Hoechst 33258, are well-documented for their ability to bind to the minor groove of double-stranded B-DNA, exhibiting specificity for AT-rich sequences. This binding property is leveraged in fluorescent DNA staining, facilitating the analysis of chromosomes and nuclear DNA content in cell biology research. Hoechst derivatives are utilized for chromosome and nuclear staining, and their roles extend to radioprotectors and topoisomerase inhibitors, indicating their utility in designing rational drugs and investigating DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).

Anticancer and Antimicrobial Applications

Benzimidazole derivatives, including azo compounds, have been extensively studied for their anticancer, antibacterial, antifungal, and antitubercular properties. The structural versatility of these compounds allows for the development of molecules with significant pharmaceutical or biological interest across various therapeutic areas. Specific azo derivatives of benzimidazole nuclei have demonstrated potential in combating cancer and microbial infections, underscoring the scaffold's importance in medicinal chemistry and drug development (Pakeeraiah et al., 2020).

Synthetic Approaches to Biologically Active Compounds

Research has focused on developing new synthetic procedures to access compounds with the guanidine moiety, such as 2-aminobenzimidazole and its derivatives, which display a range of pharmacological activities including cytotoxic effects and inhibition of cell proliferation via angiogenesis and apoptosis. These synthetic routes offer insights into creating new pharmacophores with enhanced therapeutic potentials, illustrating the critical role of benzimidazole derivatives in drug discovery and development (Rosales-Hernández et al., 2022).

Mechanism of Action and Biological Impact

Benzimidazole fungicides, due to their specific inhibitory action on microtubule assembly by binding to the tubulin molecule, have broad applications in agriculture and medicine. This mode of action has been instrumental in fungal cell biology research, aiding in the understanding of tubulin structure and microtubule organization and function. Such insights have potential implications for cancer chemotherapy, where microtubule inhibitors play a critical role (Davidse, 1986).

Future Directions

The future directions for research on “2-Azetidin-3-YL-5-methyl-1H-benzoimidazole” and similar compounds could include further exploration of their potential applications in the development of novel therapeutics . Additionally, more research could be conducted to better understand their synthesis, chemical reactions, and physical and chemical properties .

properties

IUPAC Name |

2-(azetidin-3-yl)-6-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-7-2-3-9-10(4-7)14-11(13-9)8-5-12-6-8/h2-4,8,12H,5-6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECPPFKCHPALIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)C3CNC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azetidin-3-YL-5-methyl-1H-benzoimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]piperidine dihydrochloride](/img/structure/B1442618.png)

![4-Methoxy-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1442629.png)

![1-{7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442631.png)

![4-Ethoxy-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1442632.png)

![1-{7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1442635.png)

![7-Bromothieno[2,3-b]pyrazine](/img/structure/B1442637.png)

![{[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]-methyl}amine dihydrochloride methanol](/img/structure/B1442639.png)